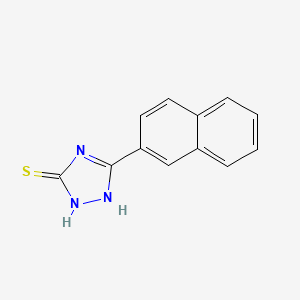

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-naphthalen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQJCAZCYVDYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-thiol derivatives share the 1,2,4-triazole-3-thiol backbone but differ in substituents at positions 4 and 3. Key analogues include:

Key Structural Differences :

- Aromatic vs.

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chlorophenyl substituents increase electrophilicity, influencing reactivity in Schiff base formation or enzyme inhibition .

Antimicrobial Activity :

- 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives exhibit MIC values of 5.1–21.7 µM against Pseudomonas aeruginosa, attributed to the pyridinyl group’s ability to disrupt bacterial membranes .

- 5-(Quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol shows moderate activity against thymidine phosphorylase (IC₅₀ = 18.3 µM), linked to the quinoxaline moiety’s planar structure .

Corrosion Inhibition :

- TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) achieves 85% inhibition efficiency for zinc in 0.1 M HCl at 0.5 mM, outperforming hydrazide analogs due to the thioether group’s adsorption strength .

Anticancer Potential:

- 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (structurally similar to the target compound) demonstrates cytotoxic effects via naphthyl-induced intercalation and kinase inhibition .

Physicochemical Properties

| Property | 5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol | Yucasin (5-(4-chlorophenyl)) | 5-(4-Nitrophenyl) Analog |

|---|---|---|---|

| LogP | 3.8 (predicted) | 2.9 | 2.5 |

| Solubility (mg/mL) | 0.12 (in DMSO) | 0.34 | 0.08 |

| Thermal Stability | Decomposes at 240°C | Stable up to 220°C | Decomposes at 210°C |

Notes:

- Higher hydrophobicity (LogP) in the naphthalen-2-yl derivative enhances membrane permeability but reduces aqueous solubility .

- Thermal stability correlates with substituent electron effects; nitro groups reduce stability compared to chlorophenyl or naphthyl groups .

Molecular Docking and Mechanism Insights

- This compound: Docking studies suggest strong interactions with lanosterol 14α-demethylase (CYP51) via π-π stacking of the naphthyl group and hydrogen bonding of the thiol .

- Yucasin: Binds to YUCCA flavin monooxygenase (FMO) active sites, mimicking methimazole’s inhibition mechanism .

Biological Activity

5-(Naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antioxidant, antibacterial, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring with a naphthalene substituent. The presence of the thiol group enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress and preventing cellular damage. Studies have demonstrated that triazole derivatives exhibit significant antioxidant activity. For instance, DPPH and ABTS assays have shown that compounds similar to this compound possess IC50 values comparable to established antioxidants like ascorbic acid .

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 0.87 | 0.87 |

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been well-documented. This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies indicate that this compound is effective against pathogens such as E. coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

In a recent study, various triazole derivatives were tested against clinical isolates of multidrug-resistant bacteria. The results indicated that compounds with the triazole scaffold showed enhanced binding affinities to bacterial enzymes, supporting their potential as new antibiotic agents .

| Bacteria | MIC (μg/mL) |

|---|---|

| E. coli | TBD |

| Staphylococcus aureus | TBD |

| Candida albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity towards melanoma and breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies using the MTT assay revealed that triazole derivatives significantly inhibited the proliferation of cancer cells. Compounds were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| Human Melanoma IGR39 | TBD |

| Triple-Negative Breast Cancer | TBD |

The mechanisms underlying the biological activities of this compound involve:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Antibacterial Mechanism : Inhibition of bacterial enzyme activity through binding interactions.

- Anticancer Mechanism : Induction of apoptosis in cancer cells via modulation of cell signaling pathways.

Q & A

Q. How does this compound interact with cytochrome P450 enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.